molecular formula C21H21BrN4O4S B2687585 ethyl 2-((4-(4-bromophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate CAS No. 476451-20-4

ethyl 2-((4-(4-bromophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate

Cat. No.: B2687585
CAS No.: 476451-20-4
M. Wt: 505.39
InChI Key: UFPQROJPUPCFPL-UHFFFAOYSA-N
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Description

Ethyl 2-((4-(4-bromophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate is a sophisticated synthetic compound designed for chemical biology and medicinal chemistry research. This molecule integrates a 1,2,4-triazole core, a privileged scaffold in drug discovery known for its diverse pharmacological profiles [1] . The structure is further elaborated with a 4-bromophenyl moiety and a 4-methoxybenzamido (p-anisamido) methyl side chain, connected via a thioacetate linker. The primary research value of this compound lies in its potential as a key intermediate or a final probe for investigating enzyme inhibition, particularly against kinase targets [2] . The 1,2,4-triazole nucleus is a well-documented pharmacophore in the development of antimicrobial agents, and derivatives similar to this compound have demonstrated significant inhibitory activity against a range of bacterial and fungal pathogens [3] . Researchers can utilize this chemical entity to study structure-activity relationships (SAR), to develop novel therapeutic candidates, or as a biochemical tool to elucidate complex signaling pathways. Its mechanism of action is hypothesized to involve targeted protein binding, potentially disrupting ATP-binding sites in kinases or interfering with essential enzymatic processes in microbial cells, making it a versatile asset for high-throughput screening and lead optimization campaigns.

Properties

IUPAC Name

ethyl 2-[[4-(4-bromophenyl)-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN4O4S/c1-3-30-19(27)13-31-21-25-24-18(26(21)16-8-6-15(22)7-9-16)12-23-20(28)14-4-10-17(29-2)11-5-14/h4-11H,3,12-13H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFPQROJPUPCFPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-((4-(4-bromophenyl)-5-((4-methoxybenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetate, commonly referred to by its IUPAC name, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound features a 1,2,4-triazole ring , which is known for its diverse pharmacological properties. The presence of a bromophenyl group and a methoxybenzamido substituent enhances its biological activity. Its molecular formula is C20H22BrN5O2SC_{20}H_{22}BrN_5O_2S, with a molecular weight of approximately 448.4 g/mol.

Synthesis

The synthesis of this compound typically involves the reaction of various substituted triazoles with appropriate thiol and acetic acid derivatives. The method may vary depending on the specific substituents used.

Antimicrobial Activity

Research indicates that compounds containing the 1,2,4-triazole moiety often exhibit significant antimicrobial properties. For instance, studies have shown that similar triazole derivatives display activity against a range of bacteria including Staphylococcus aureus and Escherichia coli . The specific compound has been evaluated for its efficacy against these microorganisms:

MicroorganismActivity Level
Staphylococcus aureusModerate
Escherichia coliModerate
Enterococcus faecalisLow
Bacillus cereusModerate

Anticancer Potential

Triazole derivatives are also being investigated for their anticancer properties. Some studies suggest that the incorporation of various functional groups can lead to enhanced cytotoxicity against cancer cell lines . For example, derivatives similar to this compound have shown promising results in inhibiting tumor growth in vitro.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI highlighted that triazole compounds exhibited varying levels of antimicrobial activity. The compound demonstrated effectiveness against certain strains of bacteria, suggesting potential uses in treating infections .
  • Anticancer Activity : In a separate investigation into triazole derivatives, compounds with similar structural features were tested against several cancer cell lines. Results indicated that modifications to the triazole ring could significantly enhance their anticancer properties .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name / ID Substituents at Key Positions Molecular Weight (g/mol) Notable Properties / Activities Reference ID
Target Compound 4-(4-Bromophenyl), 5-(4-methoxybenzamido-methyl), 3-thioacetate ~557.4 (estimated) Hypothesized enhanced solubility (methoxy group) and bioactivity (bromophenyl, thioether) -
SR24462 () 4-(4-Bromophenyl), 5-((4,6-dimethoxypyrimidin-2-yl)thiomethyl), 3-thioacetamide ~552.3 Selective meprin α inhibitor; bromophenyl enhances target binding
6l () 4-(4-Methoxyphenyl), 5-(thiophen-2-yl), 3-((5-(trifluoromethyl)furan-2-yl)methylthio) ~482.5 Leukotriene biosynthesis inhibitor (93% yield); trifluoromethyl increases metabolic stability
9c () 4-((4-Nitrobenzylidene)amino), 5-(trifluoromethyl), 3-thioacetate (ethyl ester) ~555.5 High yield (93%); nitro and trifluoromethyl groups enhance electrophilic reactivity
2-{[4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-fluorophenyl)acetamide () 4-(4-Bromophenyl), 5-(pyridin-3-yl), 3-thioacetamide (2-fluorophenyl) ~498.3 Fluorophenyl group may improve membrane permeability

Key Observations:

Bromophenyl Substituents : The 4-bromophenyl group (present in the target compound and SR24462) is associated with enhanced binding to hydrophobic pockets in enzymes or receptors, as seen in SR24462’s role as a meprin α inhibitor .

Methoxy Groups : The 4-methoxybenzamido group in the target compound likely improves solubility compared to nitro () or trifluoromethyl () substituents, which are more electron-withdrawing and may reduce bioavailability.

Thioether Linkage : The thioacetate moiety in the target compound is analogous to thioether-linked acetamides in and , which contribute to enzyme inhibition by forming reversible covalent interactions with active sites .

Physicochemical and Stability Considerations

  • Stability : Degradation studies in on morpholinium-based triazoles suggest that electron-withdrawing groups (e.g., nitro in 9c) may accelerate hydrolysis, whereas the target compound’s methoxy group could enhance stability under acidic conditions .

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